molecular formula C9H8N2O B11917862 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone

1-(Imidazo[1,2-a]pyridin-8-yl)ethanone

Cat. No.: B11917862
M. Wt: 160.17 g/mol
InChI Key: YMUMJQQQVSJMOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with an α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-8-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of signaling cascades that regulate cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
  • 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone
  • 1-(Imidazo[1,2-a]pyridin-4-yl)ethanone

Uniqueness: 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable scaffold for the development of new drugs and materials .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-8-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)8-3-2-5-11-6-4-10-9(8)11/h2-6H,1H3

InChI Key

YMUMJQQQVSJMOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN2C1=NC=C2

Origin of Product

United States

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